1-Methyl-3-nitro-1H-indole

Übersicht

Beschreibung

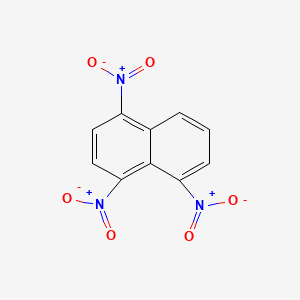

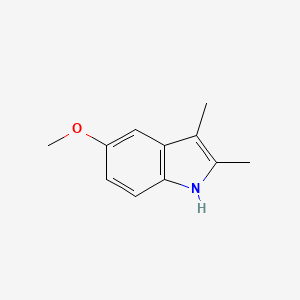

1-Methyl-3-nitro-1H-indole (also known as MNI) is a synthetic compound that has been used in a variety of scientific research applications. MNI has been studied for its potential to serve as a tool for laboratory experiments, as well as its biochemical and physiological effects.

Wissenschaftliche Forschungsanwendungen

Synthesis and Functionalization

Indole derivatives, including 1-Methyl-3-nitro-1H-indole, play a crucial role in organic synthesis. Palladium-catalyzed reactions have become fundamental in synthesizing and functionalizing indoles, providing access to a wide range of biologically active compounds and pharmaceutical intermediates with high efficiency and less waste. This methodological advancement facilitates the production of complex molecules, including indole derivatives, under mild conditions, showcasing the versatility of palladium catalysis in organic synthesis S. Cacchi & G. Fabrizi, 2005.

Electrosynthesis of Substituted Indoles

A novel electrosynthesis method for 1H-indole derivatives has been developed, utilizing the electrochemical reduction of substituted o-nitrostyrenes. This technique offers a direct, room-temperature pathway to synthesize indole derivatives, including those similar to 1-Methyl-3-nitro-1H-indole, highlighting an innovative approach to indole synthesis without the need for high temperatures or harsh reagents Peng Du, Jonathan L. Brosmer, D. Peters, 2011.

Reactions with Nitrogen Dioxide and Nitrous Acid

The reactivity of indole derivatives, including 1-Methyl-3-nitro-1H-indole, with nitrogen dioxide and nitrous acid in aprotic solvents, has been studied, revealing pathways to isonitroso and nitroso indole derivatives. These reactions provide insights into the chemical behavior of indole derivatives in the presence of reactive nitrogen species, leading to a range of potential applications in synthetic and medicinal chemistry P. Astolfi, Maria Panagiotaki, C. Rizzoli, L. Greci, 2006.

Solvent-Free Michael Addition

The solvent-free Michael addition to non-protected 3-(2-nitrovinyl)indole under ultrasound activation showcases a green chemistry approach to synthesizing indole derivatives. This method emphasizes the importance of sustainable practices in chemical synthesis, achieving high yields without the use of solvents and highlighting the environmental benefits of such techniques M. Baron, E. Métay, M. Lemaire, F. Popowycz, 2012.

Organocatalytic Arylmethylation

The organocatalytic asymmetric arylmethylation of indoles demonstrates the potential for creating chiral dihydropyrido[1,2-a]indoles with excellent enantioselectivity. This research provides a foundation for developing enantioselective synthetic strategies that are crucial for the production of chiral pharmaceuticals and other bioactive molecules Xiang-Feng Ding, Wu‐Lin Yang, Jiangyi Mao, Cong Cao, W. Deng, 2019.

Eigenschaften

IUPAC Name |

1-methyl-3-nitroindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-10-6-9(11(12)13)7-4-2-3-5-8(7)10/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDNGVFXIFVLBAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60344932 | |

| Record name | 1-Methyl-3-nitro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60344932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-3-nitro-1H-indole | |

CAS RN |

36728-89-9 | |

| Record name | 1-Methyl-3-nitro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60344932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Trimethyl-[3-(1-methylisoquinolin-2-ium-2-yl)propyl]azanium dibromide](/img/structure/B1606892.png)